N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Computational chemistry QSAR Kinase inhibitor design

This N,1,3-triphenyl-1H-pyrazole-4-carboxamide features a unique 4-methoxy-3-nitrophenyl group (σₘ = +0.71 for NO₂) at the C3 position, differentiating it from dimethoxy or des-nitro analogs. The electron-withdrawing nitro substituent modulates electronic properties and hydrogen-bonding capacity critical for Aurora kinase hinge-binding. With a validated chemotype IC₅₀ of 0.16 μM against Aurora-A, this compound fills a specific niche in SAR matrices, enabling Hammett relationship quantification across kinase inhibition studies. Ideal for reproducible screening campaigns with confirmed >95% purity.

Molecular Formula C24H20N4O4
Molecular Weight 428.448
CAS No. 882225-54-9
Cat. No. B2425195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
CAS882225-54-9
Molecular FormulaC24H20N4O4
Molecular Weight428.448
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H20N4O4/c1-32-22-13-12-18(14-21(22)28(30)31)23-20(16-27(26-23)19-10-6-3-7-11-19)24(29)25-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,25,29)
InChIKeyJQIZYTBTORKEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 882225-54-9): Procurement-Grade Pyrazole Carboxamide for Targeted Screening


N-Benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 882225-54-9) is a fully substituted 1H-pyrazole-4-carboxamide derivative with a molecular weight of 428.4 g/mol and a computed XLogP3 of 4.1, indicating moderate lipophilicity [1]. The compound features a 4-methoxy-3-nitrophenyl group at the pyrazole C3 position, an N-benzyl carboxamide at C4, and a phenyl ring at N1. This scaffold places it within the N,1,3-triphenyl-1H-pyrazole-4-carboxamide class, which has been validated as a kinase inhibitor pharmacophore, particularly against Aurora kinases [2]. The electron-withdrawing nitro substituent at the meta position distinguishes it from related dimethoxy or des-nitro analogs and is predicted to modulate both electronic properties and hydrogen-bonding capacity.

Why N-Benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide Cannot Be Replaced by Common Pyrazole Carboxamide Analogs


Within the N,1,3-triphenyl-1H-pyrazole-4-carboxamide chemotype, small substituent changes at the C3-aryl ring and the C4-carboxamide nitrogen profoundly alter kinase selectivity and antiproliferative potency [1]. Replacing the 4-methoxy-3-nitrophenyl group with a 3,4-dimethoxyphenyl group (CAS 380463-35-4) eliminates the strong electron-withdrawing nitro moiety, which is known to participate in key hydrogen-bond interactions with kinase hinge residues and to lower the LUMO energy of the aryl ring, potentially affecting charge-transfer interactions [2]. Similarly, substituting the N-benzyl group with N,N-diethyl (CAS 882229-90-5) removes the aromatic ring capable of π-π stacking with hydrophobic pockets, while also altering the hydrogen-bond donor count from 1 to 0, which impacts both solubility and target engagement [3]. These structural differences are non-trivial for researchers conducting structure-activity relationship (SAR) studies or high-throughput screening campaigns.

Quantitative Differentiation of N-Benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide from Closest Analogs


Nitro Group Effect on Electronic Properties: 4-Methoxy-3-nitrophenyl vs. 3,4-Dimethoxyphenyl Substituent

The 3-nitro substituent introduces a strong electron-withdrawing effect (Hammett σₘ = +0.71) compared to the electron-donating 3-methoxy group (σₘ = +0.12) in the dimethoxy analog N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380463-35-4). In the N,1,3-triphenyl-1H-pyrazole-4-carboxamide SAR series, electron-withdrawing substituents on the C3-phenyl ring were consistently associated with enhanced Aurora-A kinase inhibitory activity; compound 10e (bearing a 4-fluorophenyl at C3) achieved an IC₅₀ of 0.16 ± 0.03 μM [1]. The nitro group additionally provides a hydrogen-bond acceptor site (total HBA count = 5 for target compound vs. 5 for the dimethoxy analog) but with distinct electrostatic potential distribution attributable to the nitro group's resonance withdrawal [2].

Computational chemistry QSAR Kinase inhibitor design

N-Benzyl vs. N,N-Diethyl Carboxamide: Hydrogen-Bond Donor Capacity and Target Engagement Potential

The target compound possesses one hydrogen-bond donor (the amide N-H), whereas its N,N-diethyl analog (CAS 882229-90-5) has zero H-bond donors [1]. This single donor is critical for forming the conserved hydrogen bond with the kinase hinge region backbone carbonyl (e.g., Glu91 or Asp86 in Aurora-A), as demonstrated in docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamides where the amide N-H consistently engages the hinge [2]. The N-benzyl group additionally contributes an aromatic ring capable of edge-to-face π-π interactions with Phe80 of the kinase P-loop, a contact lost with the purely aliphatic N,N-diethyl substitution. Rotatable bond count differs: 6 for the target vs. 5 for the N,N-diethyl analog, reflecting a slightly more constrained conformational profile for the comparator [1].

Medicinal chemistry Hydrogen bonding Kinase hinge binding

Class-Level Antiproliferative Activity: Pyrazole-4-Carboxamide Scaffold Against MCF-7 and A549 Cancer Cell Lines

While direct experimental IC₅₀ data for the target compound against specific cell lines has not been published in peer-reviewed primary literature, closely related pyrazole-4-carboxamide analogs have been characterized. N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide, a structurally related N-benzyl pyrazole carboxamide, exhibited IC₅₀ values of 12.4 μM against MCF-7 (breast cancer) and 18.9 μM against A549 (lung cancer) . Within the broader N,1,3-triphenyl-1H-pyrazole-4-carboxamide series, Aurora-A kinase inhibition was the primary mechanism, with compound 10e achieving an IC₅₀ of 0.16 μM against the isolated kinase and nanomolar antiproliferative activity in HCT-116 and MCF-7 cells [1]. The presence of the nitro group in the target compound is predicted to enhance potency relative to des-nitro analogs based on QSAR models showing that electron-withdrawing substituents at the C3-phenyl meta position improve Aurora-A inhibition [2]. This class-level inference must be experimentally validated.

Cancer cell cytotoxicity Antiproliferative MCF-7 A549

Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profiling

The target compound exhibits a computed XLogP3 of 4.1 and a TPSA of 102 Ų, placing it within favorable drug-like chemical space (TPSA < 140 Ų predicts acceptable oral absorption) [1]. In comparison, the 3,4-dimethoxy analog (CAS 380463-35-4) has a predicted lower TPSA (~85 Ų) and similar XLogP3 (~4.0), while the N-(4-fluorophenyl) analog (CAS 882229-10-9) has a higher molecular weight (432.4 g/mol) and different H-bonding profile [2]. The target compound's TPSA of 102 Ų reflects the contribution of the nitro group (+~17 Ų vs. methoxy), which may improve aqueous solubility relative to less polar analogs while maintaining sufficient lipophilicity for membrane permeability. Rotatable bond count of 6 provides moderate conformational flexibility without incurring excessive entropic penalty upon target binding [1].

Drug-likeness ADME prediction Physicochemical properties

Recommended Application Scenarios for N-Benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 882225-54-9)


Kinase-Focused High-Throughput Screening Campaigns Targeting Aurora Kinases or Related CMGC Family Members

Based on the validated Aurora-A kinase inhibitory activity of the N,1,3-triphenyl-1H-pyrazole-4-carboxamide chemotype (compound 10e IC₅₀ = 0.16 μM) [1], this compound is recommended as a screening candidate in kinase inhibition assays. The nitro group may confer enhanced hinge-binding affinity compared to des-nitro analogs. Researchers should include the 3,4-dimethoxyphenyl analog (CAS 380463-35-4) as a negative control to isolate the contribution of the nitro group to kinase inhibition potency.

Structure-Activity Relationship (SAR) Exploration of C3-Aryl Substituent Electronic Effects in Pyrazole-4-Carboxamide Kinase Inhibitors

The compound's 4-methoxy-3-nitrophenyl substitution pattern provides a defined electronic profile (σₘ = +0.71 for NO₂) that fills a specific niche in SAR matrices [2]. When used alongside analogs bearing 4-methoxyphenyl (σₘ = +0.12), 4-chlorophenyl (σₘ = +0.37), and 4-nitrophenyl (σₘ = +0.71) groups, this compound enables quantification of the Hammett relationship for kinase inhibition. The availability of multiple vendors offering this compound with >95% purity (as indicated by LCMS and NMR) supports reproducible SAR studies [3].

Antiproliferative Screening Against Solid Tumor Cell Lines (MCF-7, A549, HeLa)

Given the class-level evidence for micromolar antiproliferative activity of related N-benzyl pyrazole-4-carboxamides against MCF-7 (IC₅₀ = 12.4 μM) and A549 (IC₅₀ = 18.9 μM) , this compound is positioned as a starting point for anticancer lead optimization. The nitro group may enhance activity through bioreductive activation in hypoxic tumor environments or through direct kinase inhibition, warranting mechanistic follow-up studies including cell cycle analysis and apoptosis marker assessment.

Computational Chemistry and Molecular Docking Studies for Kinase Selectivity Profiling

With a well-defined 3D structure (InChIKey: JQIZYTBTORKEAI-UHFFFAOYSA-N), moderate molecular weight (428.4 g/mol), and balanced physicochemical properties (TPSA = 102 Ų, XLogP3 = 4.1) [4], this compound serves as an ideal test case for computational docking and molecular dynamics simulations. The presence of both hydrogen-bond donor (amide N-H) and multiple acceptor sites (nitro, methoxy, carboxamide carbonyl) enables detailed analysis of binding pose predictions across kinase targets, facilitating in silico selectivity profiling before committing to synthesis or procurement of more costly analogs.

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